molecular formula C11H13FO2 B7993512 4-Fluoro-2-methylphenethyl acetate

4-Fluoro-2-methylphenethyl acetate

Cat. No.: B7993512
M. Wt: 196.22 g/mol
InChI Key: BLMFFIDOVPDZAY-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenethyl acetate is a fluorinated aromatic ester characterized by a phenethyl group (CH2CH2OAc) attached to a 4-fluoro-2-methyl-substituted phenyl ring. The compound’s fluorinated and methylated aromatic core, combined with a phenethyl ester chain, suggests enhanced lipophilicity compared to simpler fluorinated esters. Such structural features are common in intermediates for pharmaceuticals or agrochemicals, where electronic and steric modifications influence bioactivity and stability .

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-7-11(12)4-3-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMFFIDOVPDZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenethyl acetate typically involves the esterification of 4-fluoro-2-methylphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-Fluoro-2-methylbenzoic acid.

    Reduction: 4-Fluoro-2-methylphenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methylphenethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The acetate group can undergo hydrolysis to release the active phenethyl alcohol, which can then interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among similar compounds include fluorine substitution patterns, ester chain length, and additional substituents (e.g., methyl groups). Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Key Properties/Applications
4-Fluoro-2-methylphenethyl acetate C11H13FO2 196.17 (calculated) 4-fluoro, 2-methyl on phenyl Phenethyl acetate Higher lipophilicity; potential intermediate in drug synthesis
4-Fluorophenyl acetate C8H7FO2 154.14 4-fluoro on phenyl Acetate Simpler ester; used in organic synthesis
Ethyl 2-(2,4-difluorophenyl) acetate C10H10F2O2 200.17 (calculated) 2,4-difluoro on phenyl Ethyl acetate Enhanced electronegativity; possible use in materials science
2-(4-Fluoro-2-methylphenyl)acetic acid C9H9FO2 168.17 4-fluoro, 2-methyl on phenyl Acetic acid Precursor for ester derivatives; pharmacological relevance

Key Findings:

Substituent Effects: Fluorine: Increases electronegativity and stability via C-F bond polarization. For example, 4-fluorophenyl acetate (single F) is less electron-deficient than ethyl 2-(2,4-difluorophenyl) acetate (two F), affecting reactivity in nucleophilic substitutions .

Ester Chain Length :

  • Phenethyl esters (e.g., target compound) exhibit higher lipophilicity compared to ethyl or methyl esters, enhancing membrane permeability in drug design.

Synthetic Routes: Fluorinated phenylacetic acids (e.g., 2-(4-fluoro-2-methylphenyl)acetic acid) are often synthesized via Friedel-Crafts acylation or halogenation, followed by esterification with phenethyl alcohol . Ethyl 2-(2,4-difluorophenyl) acetate is synthesized through esterification of 2,4-difluorophenylacetic acid with ethanol under acid catalysis .

Applications :

  • Pharmaceutical Intermediates : Compounds like this compound may serve as precursors for CNS-active agents, analogous to 4F-MPH (), a fluorinated stimulant.
  • Material Science : Ethyl 2-(2,4-difluorophenyl) acetate’s electronic properties could be leveraged in liquid crystals or polymers .

Biological Activity

4-Fluoro-2-methylphenethyl acetate is an organic compound with the molecular formula C11H13FO2\text{C}_{11}\text{H}_{13}\text{F}\text{O}_2. It is characterized by a phenethyl acetate structure where a fluorine atom is located at the para position and a methyl group at the ortho position on the phenyl ring. This unique substitution pattern contributes to its distinct biological activity and chemical reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

Structural Characteristics

  • Molecular Formula : C11H13FO2\text{C}_{11}\text{H}_{13}\text{F}\text{O}_2
  • Functional Groups : Acetate ester, fluorine substituent, methyl substituent.

Types of Reactions

This compound can undergo several chemical reactions:

  • Oxidation : The acetate group can be oxidized to yield 4-fluoro-2-methylbenzoic acid.
  • Reduction : It can be reduced to form 4-fluoro-2-methylphenethyl alcohol using reducing agents like lithium aluminum hydride.
  • Substitution : The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate, chromium trioxide4-Fluoro-2-methylbenzoic acid
ReductionLithium aluminum hydride4-Fluoro-2-methylphenethyl alcohol
SubstitutionNucleophiles (amines, thiols) + base (sodium hydride)Various substituted phenethyl acetates

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the acetate group can hydrolyze to release active phenethyl alcohol, which then interacts with various biological pathways. This mechanism suggests potential roles in metabolic processes and enzyme modulation.

Research Findings

  • Enzyme Interactions : Studies have indicated that derivatives of phenethyl acetate can interact with certain enzymes involved in metabolic pathways, potentially influencing their activity.
  • Pharmacological Applications : The compound has been explored for its potential use in drug design, particularly in targeting specific biological pathways relevant to diseases such as cancer .
  • Comparative Studies : In comparison to similar compounds, such as 4-fluoro-2-methylphenethyl alcohol and phenethyl acetate, this compound exhibits enhanced stability and selectivity due to its unique substitution pattern.

Case Studies

  • A study focusing on the pharmacological properties of compounds similar to this compound highlighted its potential as a precursor for developing novel therapeutic agents targeting specific kinases involved in cancer progression .
  • Another investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the para and ortho positions significantly affect biological activity, suggesting that this compound may possess unique therapeutic properties .

Chemical Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to biologically active derivatives.

Biological Studies

In biological research, this compound has been utilized in studies examining enzyme interactions and metabolic pathways. Its derivatives are being investigated for potential antimicrobial and anti-inflammatory properties.

Industrial Uses

Due to its aromatic properties, this compound is also being explored in the fragrance and flavoring industries, where it may serve as a key ingredient in various formulations.

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